Methyl 3-carbamoylisobutyrate

描述

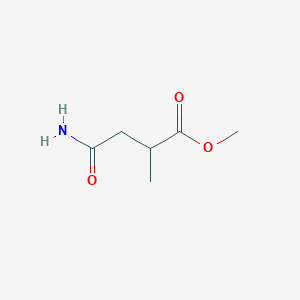

Methyl 3-carbamoylisobutyrate (C₇H₁₁NO₃) is an organic compound featuring a methyl ester group and a carbamoyl substituent on an isobutyrate backbone. Such compounds are often intermediates in pharmaceutical or polymer synthesis due to their reactive groups.

属性

分子式 |

C6H11NO3 |

|---|---|

分子量 |

145.16 g/mol |

IUPAC 名称 |

methyl 4-amino-2-methyl-4-oxobutanoate |

InChI |

InChI=1S/C6H11NO3/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H2,7,8) |

InChI 键 |

WMSVGGWTPOETNS-UHFFFAOYSA-N |

规范 SMILES |

CC(CC(=O)N)C(=O)OC |

产品来源 |

United States |

化学反应分析

Reaction with Formic Acid Esters

Methyl 3-carbamoylisobutyrate undergoes a nucleophilic substitution reaction with formic acid esters (e.g., methyl formate) to yield methylsuccinic acid ester and formamide . This reaction is equilibrium-driven and requires precise stoichiometric control:

-

Molar ratio : Optimal results are achieved with a formic acid ester-to-substrate ratio of 2:1 to 6:1 .

-

Catalysts : Alkali metal alcoholates (e.g., sodium methylate), alkaline earth metal oxides (e.g., magnesium oxide), or strongly basic ion exchange resins enhance reaction efficiency .

-

Solvents : Alcohols corresponding to the ester group (e.g., methanol for methyl formate) improve solubility and selectivity .

Example reaction :

Key Parameters

Performance Data

A representative study reported:

Alternative Reactants and Pathways

-

Carbon Monoxide/Methanol System : Methylsuccinic acid ester can also be synthesized using methanol and carbon monoxide instead of methyl formate, simplifying feedstock logistics .

-

Solvent-Free Conditions : Although possible, solvent-free reactions require higher catalyst loadings and extended reaction times .

Mechanistic Insights

The reaction proceeds via:

-

Nucleophilic attack by the carbamoyl oxygen on the formic acid ester.

-

Elimination of formamide and rearrangement to form the succinate ester backbone.

The catalytic role of bases involves deprotonating intermediates to stabilize transition states .

Challenges and Optimizations

-

Byproduct Management : Formamide must be separated efficiently to avoid downstream contamination .

-

Catalyst Recycling : Heterogeneous catalysts (e.g., ion exchange resins) enable reuse, reducing costs .

The synthesis and reactivity of this compound highlight its versatility in organic chemistry, with optimized conditions achieving high yields and selectivity. Further research could explore greener solvents or enzymatic catalysis to enhance sustainability .

相似化合物的比较

Methyl Esters with Carbamoyl/Carbamate Groups

- Methyl (3-Hydroxyphenyl)-Carbamate (CAS 13683-89-1): Structure: Contains a carbamate group (-O-C(=O)-NH₂) attached to a phenyl ring. Key Differences: The aromatic phenyl group introduces rigidity and alters solubility compared to aliphatic Methyl 3-carbamoylisobutyrate. Used in polymer synthesis and coatings due to its stability . Molecular Formula: C₈H₉NO₃.

Methyl Esters with Hydroxy/Keto Functionalities

Methyl 3-Hydroxybutyrate (HMDB0041603) :

3-Methyl-2-Oxobutyric Acid (CAS 759-05-7) :

Aromatic vs. Aliphatic Esters

- Methyl 2-Benzoylamino-3-Oxobutanoate: Structure: Features a benzoylamino group (aromatic) and a keto-ester. Key Differences: The aromatic moiety stabilizes the molecule via resonance, affecting reactivity in condensation reactions (e.g., forming heterocycles) .

Physical and Chemical Properties

While direct data for this compound is unavailable, comparisons can be inferred from analogous esters:

- Volatility : Methyl esters (e.g., methyl salicylate in ) typically have higher volatility than carboxylic acids due to esterification .

- Solubility : Aliphatic esters (e.g., Methyl 3-hydroxybutyrate) are more water-soluble than aromatic derivatives (e.g., Methyl (3-hydroxyphenyl)-carbamate) .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。